

Application Notes and Protocols for L-168049 in Mice

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Compound of Interest

Compound Name: L-168049

Cat. No.: B1673704

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These application notes provide detailed information and protocols for the use of **L-168049**, a potent and selective non-competitive antagonist of the glucagon receptor, in mouse models. The provided data and methodologies are intended to guide researchers in designing and executing in vivo studies to investigate the pharmacological effects of **L-168049**.

Introduction

L-168049 is a valuable research tool for studying the physiological and pathophysiological roles of glucagon signaling. As a non-competitive antagonist, it inhibits the action of glucagon on its receptor, thereby modulating downstream signaling pathways involved in glucose homeostasis. This document outlines known dosages, administration routes, and relevant experimental protocols for the use of **L-168049** in mice.

Quantitative Data Summary

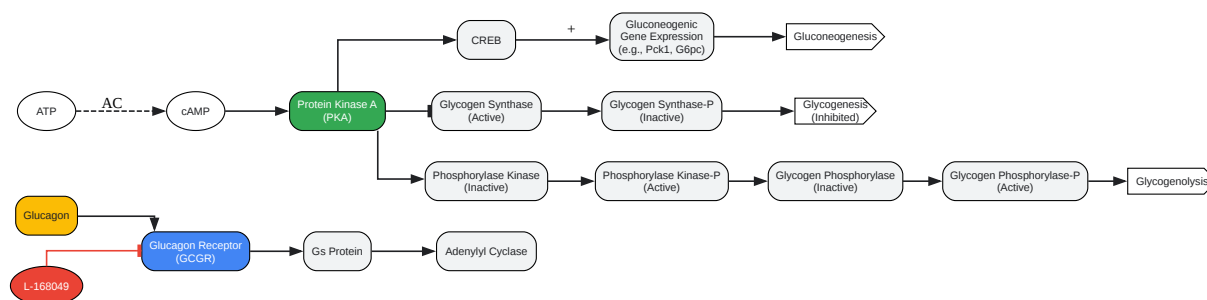
The following table summarizes the available quantitative data for **L-168049** administration in mice.

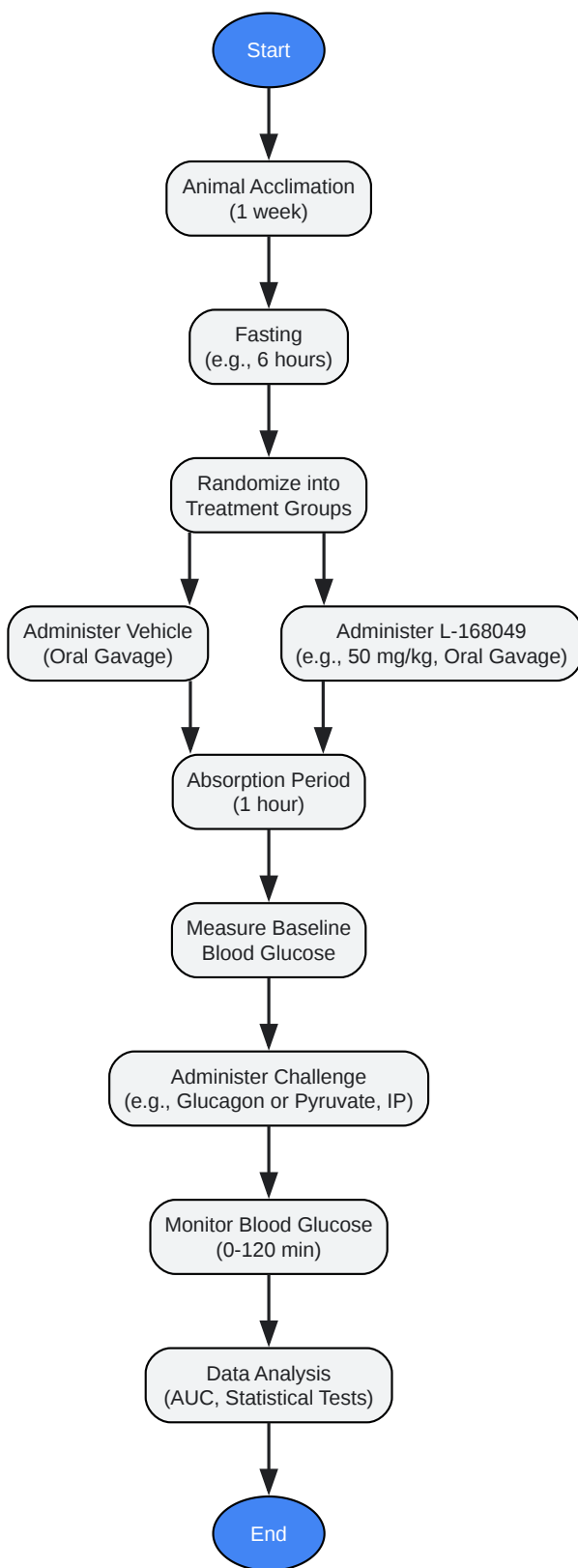
Parameter	Value	Species/System	Administration Route	Notes	Reference
In Vivo Dosage	50 mg/kg	L-G6pc ^{-/-} mice	Oral (p.o.)	Administered 6 hours prior to measurement of Pck1 mRNA expression. [1]	[1]
In Vitro IC50	63 nM	Murine Glucagon Receptor	N/A	Concentration required to inhibit 50% of glucagon binding. [1][2]	[1][2]
In Vitro IC50	611 ± 197 nM	Murine Glucagon Receptor	N/A	Measured in liver membrane preparations in the presence of MgCl ₂ . [3]	[3]
In Vitro IC50	504 ± 247 nM	Murine Glucagon Receptor	N/A	Inhibition of glucagon-stimulated adenylyl cyclase activity. [3]	[3]

Signaling Pathway

L-168049 acts by antagonizing the glucagon receptor (GCGR), a G-protein coupled receptor. The primary signaling cascade initiated by glucagon involves the activation of adenylyl cyclase

and the subsequent production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets to regulate glucose metabolism.





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